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Compound of Interest

Compound Name: Aurantinidin

Cat. No.: B104973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aurantinidin, a naturally occurring anthocyanidin pigment. The document focuses on its

Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties,

presenting the data in a structured format for ease of reference and comparison. Detailed

experimental protocols are also provided to ensure reproducibility of the presented data.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Aurantinidin is characterized by two main absorption bands, typical

for anthocyanidins. Band I, in the visible region, is responsible for its orange-red color, while

Band II is in the UV region.

Table 1: UV-Vis Spectroscopic Data for Aurantinidin

Parameter Value Conditions

λmax (Band I) ~495 nm Acidic Methanol

Molar Absorptivity (ε)
Data not available in searched

literature
-

λmax (Band II)
Not specified in searched

literature
-
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Experimental Protocol: UV-Vis Spectroscopy of Anthocyanidins

The following is a general procedure for obtaining the UV-Vis spectrum of an anthocyanidin like

Aurantinidin, based on common laboratory practices.

Instrumentation:

A double-beam UV-Vis spectrophotometer.

Quartz cuvettes (1 cm path length).

Reagents:

Aurantinidin standard.

Methanol (HPLC grade).

Hydrochloric acid (HCl), concentrated.

Procedure:

Solvent Preparation: Prepare a solution of acidic methanol by adding a small, precise

amount of concentrated HCl to methanol (e.g., 0.1% v/v). This ensures the anthocyanidin is

predominantly in its stable flavylium cation form.

Sample Preparation: Accurately weigh a small amount of Aurantinidin standard and

dissolve it in the acidic methanol to prepare a stock solution of known concentration.

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear

range of absorbance.

Spectrophotometric Analysis:

Use the acidic methanol as a blank to zero the spectrophotometer.

Record the absorbance of each dilution from 200 to 700 nm.

Identify the wavelength of maximum absorbance (λmax) for both Band I and Band II.
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Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the

absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar

concentration of the sample, the molar absorptivity (ε) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

anthocyanidins like Aurantinidin, NMR spectra are typically acquired in an acidic deuterated

solvent to maintain the stability of the flavylium cation. While specific NMR data for the

Aurantinidin aglycone was not found in the performed searches, a key study on 6-

hydroxypelargonidin glycosides (Aurantinidin is the aglycone) indicates the existence of such

data[1]. The following tables are placeholders for the anticipated ¹H and ¹³C NMR data, which

would be crucial for the complete structural characterization of Aurantinidin.

Table 2: ¹H NMR Spectroscopic Data for Aurantinidin (Placeholder)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4

H-5

H-8

H-2'

H-3'

H-5'

H-6'

Table 3: ¹³C NMR Spectroscopic Data for Aurantinidin (Placeholder)
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Carbon Chemical Shift (δ, ppm)

C-2

C-3

C-4

C-5

C-6

C-7

C-8

C-9

C-10

C-1'

C-2'

C-3'

C-4'

C-5'

C-6'

Experimental Protocol: NMR Spectroscopy of Anthocyanidins

The following protocol outlines a standard procedure for acquiring NMR spectra of

anthocyanidins.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Reagents:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aurantinidin sample.

Deuterated methanol (CD₃OD).

Deuterated hydrochloric acid (DCl).

Procedure:

Sample Preparation:

Dissolve a few milligrams of the Aurantinidin sample in approximately 0.5 mL of CD₃OD.

Add a drop of DCl to ensure the compound remains in its flavylium cation form and to

improve the resolution of hydroxyl proton signals.

NMR Data Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum.

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) to aid in the complete assignment of all proton and carbon signals.

Data Processing: Process the acquired data using appropriate NMR software. Chemical

shifts should be referenced to the residual solvent signal of CD₃OD (¹H: δ ~3.31 ppm; ¹³C: δ

~49.0 ppm).

Workflow for Spectroscopic Analysis of
Aurantinidin
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Aurantinidin.
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Caption: Workflow for the extraction, purification, and spectroscopic analysis of Aurantinidin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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